Hexanolamino-PAF-C-16
Übersicht
Beschreibung
Platelet-aktivierender Faktor (PAF) ist ein Phospholipid-Mediator der Entzündung, der von verschiedenen Zelltypen, einschließlich arteriellen Endothelzellen, freigesetzt wird . Hexanolamino-PAF C-16 hat in Makrophagen eine stärkere Wirksamkeit gezeigt als in Blutplättchen .
Herstellungsmethoden
Hexanolamino-PAF C-16 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation der Struktur des Platelet-aktivierenden Faktors beinhalten. Die Reaktionsbedingungen erfordern oft spezifische Lösungsmittel wie Ethanol, Dimethylsulfoxid und Dimethylformamid, um die gewünschte Löslichkeit und Reinheit zu erreichen . Industrielle Produktionsmethoden können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.
Chemische Reaktionsanalyse
Hexanolamino-PAF C-16 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um reaktive Sauerstoffspezies wie Superoxidion und Wasserstoffperoxid zu bilden.
Reduktion: Reduktionsreaktionen können die Umwandlung der Acetylgruppe in andere funktionelle Gruppen beinhalten.
Substitution: Substitutionsreaktionen können am Glycerin-Rückgrat oder an der Hexadecylgruppe auftreten und zur Bildung verschiedener Analoga führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Hexanolamino-PAF C-16 hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Hexanolamino-PAF C-16 entfaltet seine Wirkung durch Interaktion mit Platelet-aktivierenden Faktor-Rezeptoren auf der Zelloberfläche. Es wirkt als partieller Agonist in einigen Zelltypen und induziert die Plättchenaggregation und die Makrophagenproduktion . In anderen Zelltypen fungiert es als Antagonist und hemmt die Bildung reaktiver Sauerstoffspezies . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung spezifischer Zelloberflächenrezeptoren und die Modulation intrazellulärer Signalwege, die mit Entzündungen und oxidativem Stress zusammenhängen .
Wissenschaftliche Forschungsanwendungen
Hexanolamino PAF C-16 has several scientific research applications:
Wirkmechanismus
Target of Action
Hexanolamino PAF C-16 primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in inflammation and is expressed in several cell types, including arterial endothelial cells, polymorphonuclear leucocytes, and monocytes .
Mode of Action
Hexanolamino PAF C-16 acts as a modulator of PAFR, exhibiting partial agonist activity . It interacts with PAFR, inducing platelet aggregation and macrophage production . It fails to increase intracellular calcium concentration ([ca2+]i) in platelets, suggesting that paf receptors may interact with paf receptors through bothCa2±dependent and -independent pathways .
Biochemical Pathways
The interaction of Hexanolamino PAF C-16 with PAFR affects the platelet aggregation pathway . This interaction leads to the induction of platelet aggregation and macrophage production . The compound’s inability to increase [Ca2+]i in platelets suggests that it may modulate the pathway in a Ca2±independent manner .
Result of Action
The action of Hexanolamino PAF C-16 results in the aggregation of platelets and the production of macrophages . This suggests that the compound’s action may lead to changes in cellular functions related to platelet aggregation and macrophage production .
Biochemische Analyse
Biochemical Properties
Hexanolamino PAF C-16 plays a role in biochemical reactions, particularly in the activation of polymorphonuclear leucocytes and monocytes via specific cell surface receptors . It interacts with enzymes and proteins, specifically the Platelet-activating Factor Receptor (PAFR), and these interactions are believed to be both calcium-dependent and independent .
Cellular Effects
Hexanolamino PAF C-16 has been shown to induce platelet aggregation and macrophage production . It does not increase intracellular calcium concentration in platelets , suggesting that it may influence cell function through other pathways
Molecular Mechanism
At the molecular level, Hexanolamino PAF C-16 exerts its effects through binding interactions with biomolecules, specifically the Platelet-activating Factor Receptor (PAFR) . It acts as an antagonist in human monocyte-derived macrophages, specifically inhibiting the generation of superoxide ion (O2-) and hydrogen peroxide (H2O2) in response to PAF .
Vorbereitungsmethoden
Hexanolamino PAF C-16 is synthesized through a series of chemical reactions involving the modification of the platelet-activating factor structure. The reaction conditions often require specific solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide to achieve the desired solubility and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Hexanolamino PAF C-16 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species such as superoxide ion and hydrogen peroxide.
Reduction: Reduction reactions may involve the conversion of the acetyl group to other functional groups.
Substitution: Substitution reactions can occur at the glycerol backbone or the hexadecyl group, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Hexanolamino-PAF C-16 ist aufgrund seiner dualen Agonisten- und Antagonisten-Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
Platelet-aktivierender Faktor C-16: Ein Phospholipid-Mediator mit ähnlichen entzündungsfördernden Eigenschaften.
Lyso-PAF: Ein strukturelles Analogon mit unterschiedlichen funktionellen Gruppen am Glycerin-Rückgrat.
2-O-Methyl-PAF: Ein weiteres Analogon mit Modifikationen an der Acetylgruppe.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Potenzen.
Biologische Aktivität
Hexanolamino PAF C-16 is a synthetic analog of platelet-activating factor (PAF), a phospholipid mediator known for its significant role in inflammatory responses and various biological activities. This article explores the biological activity of Hexanolamino PAF C-16, emphasizing its mechanisms of action, effects on microorganisms, and potential therapeutic applications.
Overview of Hexanolamino PAF C-16
Hexanolamino PAF C-16 (CAS No. 137566-83-7) is characterized by its unique structure that includes a hexanolamine group, which influences its interaction with PAF receptors. The molecular formula is , with a molecular weight of 523.7 g/mol. This compound exhibits both agonist and antagonist properties at PAF receptors, making it a valuable tool for studying the physiological roles of PAF in various biological contexts .
Hexanolamino PAF C-16 operates primarily through its interaction with specific G-protein coupled receptors known as PAF receptors (PAFR). Upon binding, it activates several intracellular signaling pathways, including:
- Phosphatidylinositol-calcium signaling : This pathway leads to the release of intracellular calcium ions, promoting various cellular responses.
- Kinase activation : It stimulates protein tyrosine kinases and mitogen-activated protein kinases (MAPK), which are crucial for cell proliferation and survival.
- Cytokine production : Hexanolamino PAF C-16 induces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1, contributing to the inflammatory response .
Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of Hexanolamino PAF C-16, particularly against mycobacteria. Research indicates that this compound can inhibit the growth of non-pathogenic strains such as Mycobacterium smegmatis and Mycobacterium bovis BCG. The mechanism involves damaging the bacterial cell membrane, leading to cell lysis .
Microorganism | Growth Inhibition (%) | Mechanism |
---|---|---|
M. smegmatis | 75% | Membrane damage via reactive oxygen species |
M. bovis BCG | 70% | Disruption of cell membrane integrity |
These findings suggest that Hexanolamino PAF C-16 may serve as a potential therapeutic agent in treating infections caused by mycobacteria.
Inflammatory Response Modulation
Hexanolamino PAF C-16 also plays a significant role in modulating inflammatory responses. It enhances neutrophil migration and promotes the production of reactive oxygen species (ROS) from macrophages, which are essential for combating infections . Furthermore, it has been shown to induce apoptosis in certain cell types, including neuronal and epidermal cells, indicating its potential role in regulating cell survival during inflammation .
Case Studies
-
Mycobacterial Inhibition Study :
- A study conducted by Riaz et al. (2018) demonstrated that treatment with Hexanolamino PAF C-16 resulted in significant growth inhibition of M. smegmatis within macrophages. The study utilized flow cytometry and fluorescence microscopy to assess membrane integrity post-treatment, confirming that Hexanolamino PAF C-16 effectively compromised bacterial viability through direct membrane damage .
-
Inflammation and Cytokine Production :
- In another investigation, Hexanolamino PAF C-16 was shown to enhance TNF-α production in macrophages exposed to inflammatory stimuli. This study highlighted its dual role as both an agonist and antagonist at PAF receptors, suggesting potential applications in modulating excessive inflammatory responses in conditions like rheumatoid arthritis and asthma .
Eigenschaften
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160237 | |
Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137566-83-7 | |
Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.